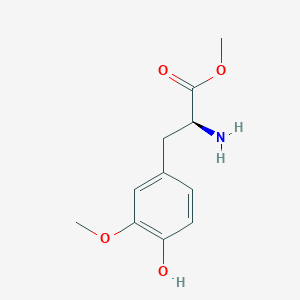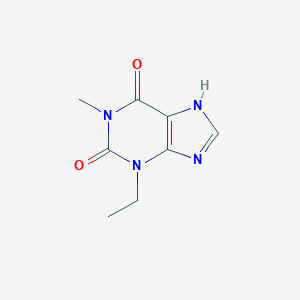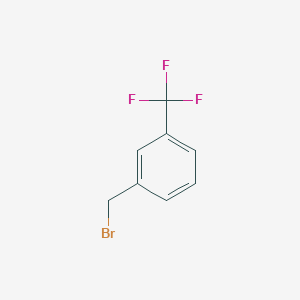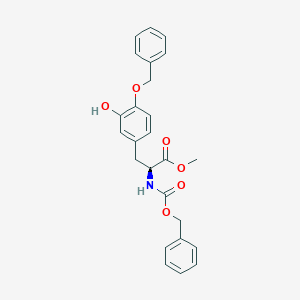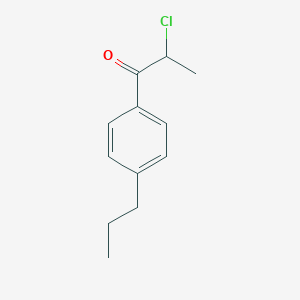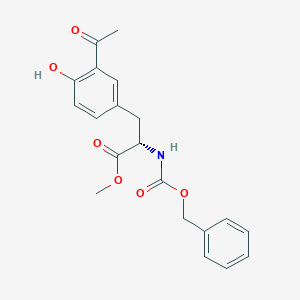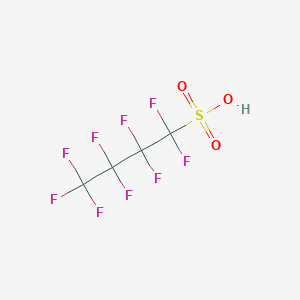
Poly(spiropyran-glutamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(spiropyran-glutamate) (PSPG) is a novel polymer that has gained immense attention in scientific research due to its unique properties. PSPG is a biocompatible and biodegradable polymer that can be synthesized through a simple and efficient method. This polymer has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering.
科学研究应用
Poly(spiropyran-glutamate) has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. In drug delivery, Poly(spiropyran-glutamate) can be used as a carrier for various drugs due to its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be used in biosensors, where it can be modified to detect specific analytes with high sensitivity and selectivity. In tissue engineering, Poly(spiropyran-glutamate) can be used as a scaffold for cell growth and differentiation due to its biocompatibility and biodegradability.
作用机制
The mechanism of action of Poly(spiropyran-glutamate) is based on the interaction between the polymer and the biological environment. Poly(spiropyran-glutamate) can interact with cells and tissues through various mechanisms, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. The interaction between Poly(spiropyran-glutamate) and cells/tissues can lead to various biological effects, including cell adhesion, proliferation, and differentiation.
Biochemical and Physiological Effects
Poly(spiropyran-glutamate) has shown various biochemical and physiological effects in scientific research. In cell culture studies, Poly(spiropyran-glutamate) has been shown to promote cell adhesion, proliferation, and differentiation. Poly(spiropyran-glutamate) has also been shown to enhance the activity of various enzymes, including alkaline phosphatase and lactate dehydrogenase. In vivo studies, Poly(spiropyran-glutamate) has been shown to promote tissue regeneration and reduce inflammation.
实验室实验的优点和局限性
Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be easily modified to tune its properties for specific applications. However, Poly(spiropyran-glutamate) also has some limitations, including its limited solubility in water and its susceptibility to UV light.
未来方向
There are several future directions for Poly(spiropyran-glutamate) in scientific research. One direction is the development of Poly(spiropyran-glutamate)-based biosensors for the detection of specific analytes with high sensitivity and selectivity. Another direction is the use of Poly(spiropyran-glutamate) as a scaffold for tissue engineering, where it can be modified to promote cell growth and differentiation. Additionally, Poly(spiropyran-glutamate) can be modified to enhance its properties, such as its solubility and stability. Overall, Poly(spiropyran-glutamate) has a bright future in scientific research due to its unique properties and potential applications.
Conclusion
Poly(spiropyran-glutamate) is a revolutionary polymer that has gained immense attention in scientific research due to its unique properties. Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method and has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. Poly(spiropyran-glutamate) has a mechanism of action based on the interaction between the polymer and the biological environment, leading to various biochemical and physiological effects. Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. There are several future directions for Poly(spiropyran-glutamate) in scientific research, including the development of biosensors and tissue engineering applications. Overall, Poly(spiropyran-glutamate) is a promising polymer that has the potential to revolutionize various fields of scientific research.
合成方法
Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method, which involves the polymerization of spiropyran and glutamic acid. The polymerization reaction is initiated by UV light, which triggers the ring-opening of spiropyran and the formation of covalent bonds between spiropyran and glutamic acid. The resulting polymer is a biocompatible and biodegradable material with a high molecular weight and a controlled degree of branching. The synthesis method of Poly(spiropyran-glutamate) is cost-effective, scalable, and can be easily modified to tune the properties of the polymer.
属性
CAS 编号 |
130037-82-0 |
|---|---|
分子式 |
C85H89N9O20 |
分子量 |
1556.7 g/mol |
IUPAC 名称 |
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |
InChI |
InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1 |
InChI 键 |
CNFRTDPYFRPFIL-OLUGJTGJSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
同义词 |
poly(spiropyran-glutamate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




